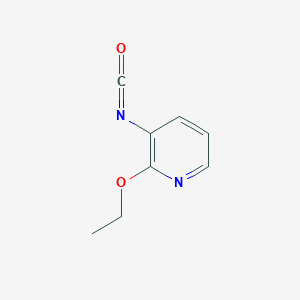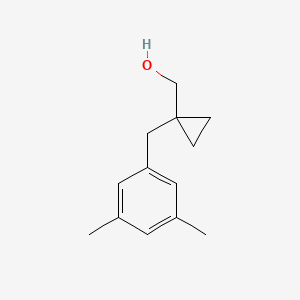
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It features a cyclopropyl group attached to a methanol moiety, with a 3,5-dimethylbenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 3,5-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nitric acid in sulfuric acid for nitration; bromine in acetic acid for bromination.
Major Products Formed
Oxidation: (1-(3,5-Dimethylbenzyl)cyclopropyl)carboxylic acid.
Reduction: (1-(3,5-Dimethylbenzyl)cyclopropyl)methane.
Substitution: 4-nitro-(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol.
Aplicaciones Científicas De Investigación
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(3,5-Dimethylbenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group can induce strain in molecular structures, affecting their reactivity and interactions. The benzyl group can participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzylcyclopropyl)methanol
- (1-(4-Methylbenzyl)cyclopropyl)methanol
- (1-(3,4-Dimethylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(3,5-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of two methyl groups on the benzyl ring, which can influence its steric and electronic properties. This structural feature can affect the compound’s reactivity, binding interactions, and overall biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
[1-[(3,5-dimethylphenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H18O/c1-10-5-11(2)7-12(6-10)8-13(9-14)3-4-13/h5-7,14H,3-4,8-9H2,1-2H3 |
Clave InChI |
HUOCVLZVLVWNAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC2(CC2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


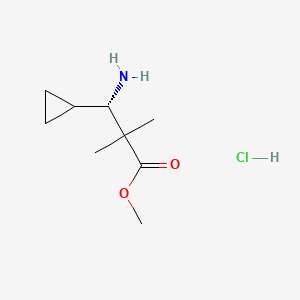
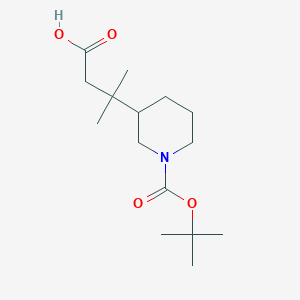
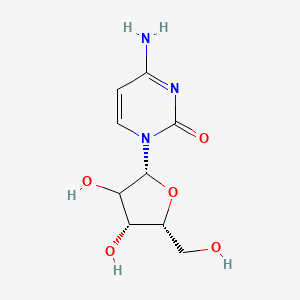
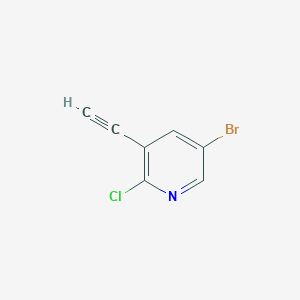
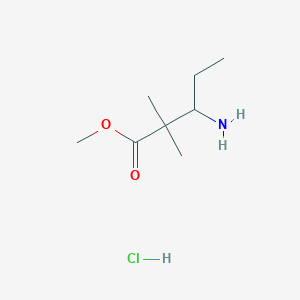
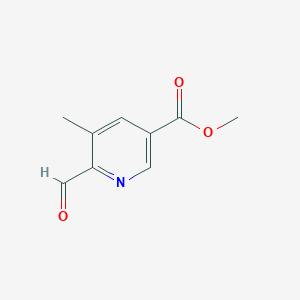
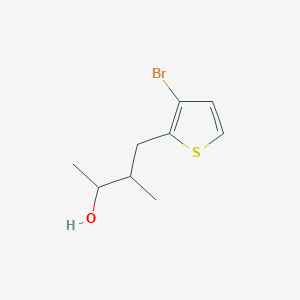
![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
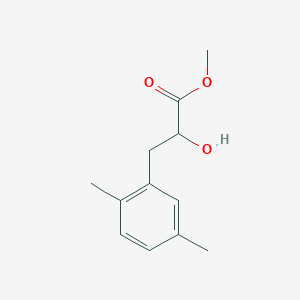
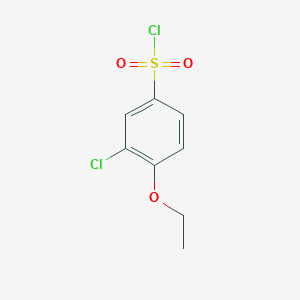
![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

